molecular formula C11H19N3 B2887720 (2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1701880-49-0

(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No. B2887720
M. Wt: 193.294
InChI Key: QZHGNVOYDARNSA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives, such as those synthesized in studies by Titi et al. (2020), have been extensively explored for their unique structural properties and potential biological activities. These compounds are synthesized through reactions involving primary amines and have been characterized using various spectroscopic methods, including FT-IR, UV–visible, and NMR spectroscopy, as well as mass spectrometry and X-ray crystallography. The structural analysis has revealed significant details about their molecular geometry and potential interaction sites, which could be crucial for their biological activities against targets like breast cancer and microbes (Titi et al., 2020).

Catalytic Applications and Polymerization

Research by Shin et al. (2016) has demonstrated the utility of pyrazole-derived compounds in catalysis, particularly in the polymerization of methyl methacrylate. This study synthesized mononuclear Co(II), Zn(II), and Cd(II) complexes using pyrazole-based ligands and investigated their geometric structures and catalytic efficiency in polymerization processes. The findings suggest that these complexes can effectively catalyze polymerization, yielding polymers with high molecular weight and specific stereochemistry (Shin et al., 2016).

Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, compounds containing the pyrazole moiety, similar to the one , are of interest due to their potential medicinal properties. Rioux et al. (2015) explored the metabolic pathways and structural characterization of EPZ011652, a protein arginine N-methyltransferase inhibitor. This research provides valuable insights into the drug's metabolic clearance and the formation of its metabolites, contributing to a better understanding of its pharmacokinetics and potential therapeutic applications (Rioux et al., 2015).

Safety And Hazards

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Future Directions

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Remember, the availability and depth of this information can vary depending on how extensively the compound has been studied. For a less-known or newly synthesized compound, some of this information might not be available. For a more detailed analysis, you may need to consult a variety of sources, including scientific literature, databases, and safety data sheets.


properties

IUPAC Name

2-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-9(2)5-12-6-11-7-13-14(8-11)10(3)4/h7-8,10,12H,1,5-6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHGNVOYDARNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CNCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

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